(6R,7S)-Cefminox (sodium heptahydrate)

Antimicrobial susceptibility Gram-negative bacilli Intra-abdominal infection

Anaerobic susceptibility testing lacks reliable β-lactam reference standards with consistent potency-introducing variability that compromises method validation. (6R,7S)-Cefminox sodium heptahydrate provides quantifiable, reproducible activity against clinically relevant anaerobes: MIC90 16.0 μg/mL vs 357 clinical isolates (lowest among tested β-lactams; cefoxitin: 64.0, cefotetan: 128.0 μg/mL). Achieves 99.9% killing of all tested strains at 4× MIC in 24 h time-kill. 100% susceptible against ESBL E. coli (30/30), 90% against K. pneumoniae (27/30). Supplied ≥98% purity with full QC documentation; global shipping.

Molecular Formula C16H34N7NaO14S3
Molecular Weight 667.7 g/mol
CAS No. 92636-39-0
Cat. No. B601308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R,7S)-Cefminox (sodium heptahydrate)
CAS92636-39-0
SynonymsCefminox sodium hydrate
Molecular FormulaC16H34N7NaO14S3
Molecular Weight667.7 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]
InChIInChI=1S/C16H21N7O7S3.Na.7H2O/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;;;;;;;;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);;7*1H2/q;+1;;;;;;;/p-1/t8?,14?,16-;;;;;;;;/m0......../s1
InChIKeyQCIJKKRQPRMHOX-WCVUEMJESA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

Cefminox Sodium Heptahydrate Overview


(6R,7S)-Cefminox sodium heptahydrate is a semisynthetic cephamycin antibiotic belonging to the β-lactam class, characterized by a 7α-methoxy group that confers enhanced stability against a range of β-lactamases including penicillinases and some cephalosporinases [1]. The compound exists as the sodium heptahydrate salt form with molecular formula C16H21N7O7S3·Na·7H2O and molecular weight 668.68 g/mol, exhibiting high aqueous solubility suitable for parenteral formulation . Originally developed by Meiji Seika (Japan) as MT-141, cefminox demonstrates broad-spectrum antibacterial activity with particular potency against Enterobacteriaceae, Haemophilus influenzae, and clinically significant anaerobic species including the Bacteroides fragilis group [2].

7α-methoxy group for β-lactamase stability studies
Sodium heptahydrate salt supports aqueous formulation
Broad-spectrum: Enterobacteriaceae, H. influenzae, anaerobes

Cefminox vs. Other Cephamycins: Substitution Risks


Although cefminox shares the cephamycin structural class with cefoxitin and cefotetan, their antibacterial spectra, potency gradients, and bactericidal kinetics are quantitatively distinct. Substituting one cephamycin for another without reference to specific minimum inhibitory concentration (MIC) profiles introduces measurable risks of treatment failure or suboptimal coverage [1]. Cefminox demonstrates 4- to 16-fold greater in vitro activity than cefoxitin against enteric Gram-negative bacilli commonly implicated in intra-abdominal and pelvic infections, yet is approximately 4-fold less active against Gram-positive cocci [2]. Furthermore, in time-kill kinetics against anaerobes, cefminox achieves 99.9% killing of all tested strains at 24 hours when tested at 4× MIC, a bactericidal profile not uniformly observed across comparator β-lactams including ceftizoxime and cefotiam [3]. Clinically, a single 2 g preoperative dose of cefminox provided surgical prophylaxis efficacy equivalent to three 2 g doses of cefoxitin administered every 4 hours, reflecting differences in achievable serum concentrations and tissue penetration [4]. These quantifiable divergences preclude the assumption that cefminox and its cephamycin analogs are therapeutically interchangeable without direct evidence of comparative efficacy.

Gram-Negative Potency Gaps
Reported activity against enteric Gram-negative bacilli may differ substantially from cefoxitin and cefotetan, limiting direct substitution.
Anaerobic Killing Kinetics
Time-kill profiles against anaerobes may not transfer to other cephamycins; bactericidal endpoints require compound-specific verification.
NMTT Side Chain
Cefminox contains an NMTT moiety linked to coagulation-related endpoints; non-NMTT analogs (e.g., cefoxitin) lack this attribute.

Cefminox Comparative Evidence Guide


Superior Gram-Negative Activity vs. Cefoxitin

In an in vitro study evaluating 477 clinical facultative Gram-positive and Gram-negative isolates by agar dilution MIC methodology, cefminox demonstrated 4- to 16-fold greater activity than cefoxitin against enteric Gram-negative bacilli frequently associated with cholecystitis, secondary peritonitis, intra-abdominal abscesses, and gynecological infections [1]. The converse was observed for Gram-positive cocci, where cefoxitin exhibited approximately 4-fold higher activity than cefminox. Both compounds were ineffective against Enterobacter spp., Pseudomonas aeruginosa, and Acinetobacter spp. [1].

Gram-Negative Potency
Head-to-head
4- to 16-fold greater activity than cefoxitin against enteric Gram-negative bacilli; 4-fold lower against Gram-positive cocci.
Supports Gram-negative coverage interpretation in susceptibility studies.
Based on 477 clinical isolates; Enterobacter, P. aeruginosa, Acinetobacter excluded.
Antimicrobial susceptibility Gram-negative bacilli Intra-abdominal infection MIC comparison

Most Potent β-Lactam Against Anaerobic Bacteria

In a comprehensive study testing cefminox against 357 clinically isolated anaerobes alongside nine comparator agents (cefoxitin, cefotetan, moxalactam, ceftizoxime, cefotiam, cefamandole, cefoperazone, clindamycin, metronidazole) using agar dilution MIC methodology, cefminox was the most active β-lactam evaluated [1]. Cefminox achieved an MIC50 of 1.0 μg/mL and MIC90 of 16.0 μg/mL, compared with cefoxitin MIC50/MIC90 of 2.0/64.0 μg/mL and cefotetan MIC50/MIC90 of 2.0/128.0 μg/mL [1]. Against Bacteroides fragilis specifically, cefminox exhibited an MIC90 of 2.0 μg/mL. Time-kill studies revealed that at 24 hours, only cefminox and cefoxitin at 4× MIC achieved 99.9% bactericidal killing against all tested strains; at 12 hours at the MIC, cefminox achieved 90% killing of all strains while moxalactam, ceftizoxime, cefotiam, cefamandole, clindamycin, and metronidazole did not [1].

Anaerobic Potency Rank
Head-to-head
MIC90 16.0 µg/mL (lowest among 10 β-lactams tested); 99.9% killing at 4× MIC at 24 h.
Supports anaerobic susceptibility screening with reported MIC90 rank.
357 clinical isolates; B. fragilis MIC90 2.0 µg/mL.
Anaerobic bacteriology Bacteroides fragilis Time-kill kinetics Cephamycin

Surgical Prophylaxis: Single-Dose Equivalence to Cefoxitin

A phase III prospective randomized controlled clinical trial compared single-dose cefminox (2 g preoperative) versus triple-dose cefoxitin (2 g every 4 hours) as antibiotic prophylaxis in 112 women undergoing vaginal or abdominal hysterectomy [1]. Clinical response was satisfactory in 59 of 59 cefminox-treated patients and 52 of 53 cefoxitin-treated patients, demonstrating comparable efficacy despite the 3:1 dose ratio [1]. Pharmacokinetic measurements revealed peak serum concentrations of 132.3 mg/L for cefminox versus 82.2 mg/L for cefoxitin; 12-hour trough concentrations were 2.82 mg/L (cefminox) and 2.17 mg/L (cefoxitin); uterine tissue concentrations were 24.5 mg/L (cefminox) and 41.6 mg/L (cefoxitin) [1].

Surgical Prophylaxis
Head-to-head
Single 2 g dose achieved comparable prophylaxis efficacy to three 2 g cefoxitin doses (n=112). Peak serum 132.3 vs 82.2 mg/L.
Supports surgical prophylaxis model endpoint interpretation.
Hysterectomy trial; tissue penetration 24.5 mg/L.
Surgical prophylaxis Pharmacokinetics Tissue penetration Hysterectomy

Monotherapy vs. Combination for Intra-Abdominal Infections

A prospective randomized controlled multicenter trial compared cefminox monotherapy (2 g every 12 hours) versus the combination regimen of metronidazole (500 mg every 8 hours) plus gentamicin (80 mg every 8 hours) in 160 patients with clinically proven intra-abdominal infection [1]. Among 150 clinically evaluable patients, treatment failure occurred in 1 patient in the cefminox group and 3 patients in the metronidazole-plus-gentamicin group (relative risk 1.07, 95% confidence interval 1-1.15; difference not statistically significant) [1]. No differences were observed in wound infection rates, length of hospital stay, or duration of antibiotic therapy. Adverse effects were reported in 11 cases total, all mild to moderate in severity [1].

Monotherapy vs. Combination
Head-to-head
Failure rate 0.67% (1/150) vs combination 2.0% (3/150); RR 1.07, 95% CI 1–1.15.
Supports monotherapy modeling context for intra-abdominal infection studies.
RCT; 160 patients; metronidazole+gentamicin comparator.
Intra-abdominal infection Monotherapy Combination therapy Randomized controlled trial

Superior Activity Against ESBL-Producing Enterobacteriaceae

A study evaluating cefminox activity against recent clinical isolates (1997-1998) from Severance Hospital, Korea, assessed antimicrobial susceptibility by NCCLS agar dilution method [1]. All 30 isolates of Escherichia coli and 90% of 30 Klebsiella pneumoniae isolates were susceptible to cefminox, cefotetan, and amikacin [1]. The study concluded that cefminox is more active than other β-lactams against Enterobacteriaceae including extended-spectrum β-lactamase (ESBL)-producing E. coli and K. pneumoniae [1]. All 15 isolates each of Proteus mirabilis, P. vulgaris, and Morganella morganii were susceptible to cefminox, cefotetan, cefotaxime, ceftazidime, and aztreonam [1].

ESBL Activity
Class-level
100% of E. coli (30/30) and 90% of K. pneumoniae (27/30) susceptible; reported as more active than other β-lactams.
Supports ESBL-producing Enterobacteriaceae susceptibility interpretation.
Class-level inference; no comparator MIC data in source.
ESBL Enterobacteriaceae Antimicrobial resistance Cephamycin

NMTT Side Chain: Coagulation Risk Profile

Cephalosporins and cephamycins bearing the N-methyltetrazolethiol (NMTT) side chain at the 3-position—including latamoxef, cefmenoxime, cefoperazone, cefotetan, cefamandole, and cefminox—have been demonstrated to inhibit hepatic vitamin K epoxide reductase, leading to transient accumulation of vitamin K 2,3-epoxide and predisposing to hypoprothrombinemia, particularly in patients with low nutritional vitamin K status [1]. In a clinical study, NMTT-containing antibiotics were associated with PIVKA-II (protein induced by vitamin K absence) positivity in 6 of 28 treated patients (21.4%), whereas NMTT-lacking antibiotics showed 0 of 30 patients (0%) with PIVKA-II positivity [2]. The risk is most pronounced in patients on total parenteral nutrition. In contrast, cephamycins lacking the NMTT side chain (cefoxitin) and cephalosporins without heterocyclic side chains (cefotaxime) did not cause plasma vitamin K epoxide accumulation or associated clotting abnormalities [1].

NMTT Safety Profile
Class-level
NMTT-containing antibiotics: 21.4% (6/28) PIVKA-II positivity vs 0% (0/30) for non-NMTT.
Supports structure-toxicity relationship studies; coagulation endpoint monitoring.
Based on hospitalized patients; vitamin K status relevant.
Hypoprothrombinemia Vitamin K NMTT Coagulation

Cefminox Research and Industrial Applications


Anaerobic Bacteriology Reference Standard

Based on cefminox's demonstrated MIC90 of 16.0 μg/mL against 357 clinical anaerobic isolates—the lowest among tested β-lactams including cefoxitin (64.0 μg/mL) and cefotetan (128.0 μg/mL)—and its reliable bactericidal activity achieving 99.9% killing at 4× MIC at 24 hours, this compound serves as a robust positive control or reference standard in anaerobic susceptibility testing panels [1]. Its consistent activity against B. fragilis (MIC90 2.0 μg/mL), B. thetaiotaomicron (MIC90 4.0 μg/mL), fusobacteria (MIC90 1.0 μg/mL), peptostreptococci (MIC90 2.0 μg/mL), and C. difficile (MIC90 2.0 μg/mL) makes it suitable for method validation in anaerobic bacteriology laboratories [1].

ESBL and β-Lactamase Stability Studies

Cefminox's demonstrated susceptibility profile against ESBL-producing E. coli (100% susceptible, 30/30 isolates) and K. pneumoniae (90% susceptible, 27/30 isolates) [1], coupled with its 4- to 16-fold greater activity than cefoxitin against enteric Gram-negative bacilli [2], positions this compound as a relevant research tool for studies investigating β-lactamase-mediated resistance mechanisms. The 7α-methoxy group confers stability against a broad range of β-lactamases, enabling its use in comparative studies evaluating cephamycin versus oxyimino-cephalosporin susceptibility patterns in resistant Enterobacteriaceae.

Intra-Abdominal Infection Pharmacodynamic Modeling

Clinical evidence demonstrating that cefminox monotherapy (2 g q12h) provides efficacy equivalent to metronidazole plus gentamicin combination therapy in intra-abdominal infections [1], combined with pharmacokinetic data showing peak serum concentrations of 132.3 mg/L and 12-hour trough of 2.82 mg/L [2], supports the use of this compound in pharmacodynamic modeling and Monte Carlo simulation studies. The tissue penetration data (uterine tissue 24.5 mg/L) and plasma half-life of approximately 2-2.7 hours [3] provide validated input parameters for PK/PD target attainment analyses in surgical site infection models.

NMTT Side Chain Safety Pharmacology

The presence of the N-methyltetrazolethiol (NMTT) side chain at the 3-position of cefminox [1], which is associated with vitamin K epoxide reductase inhibition and potential hypoprothrombinemia risk in nutritionally compromised subjects, makes this compound a valuable tool for structure-toxicity relationship studies. Comparative investigations using cefminox (NMTT-containing) versus cefoxitin (NMTT-lacking) can elucidate mechanisms of cephalosporin-associated coagulopathy and inform safer β-lactam design strategies [2].

Application
Selection Property
Validation Focus
Anaerobic susceptibility screening
Reported MIC90 rank and bactericidal activity
Strain-panel MIC and time-kill endpoints
β-lactamase stability research
7α-methoxy group and ESBL susceptibility profile
ESBL-producing Enterobacteriaceae susceptibility
Intra-abdominal infection PK/PD modeling
Monotherapy endpoint and serum/tissue PK parameters
PK/PD target attainment and tissue penetration
Structure-toxicity relationship studies
NMTT side-chain presence
Coagulation endpoint monitoring in vitamin K models

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